
Deacetoxycephalothin
説明
Deacetoxycephalothin is a type of cephalosporin . Its molecular formula is C14H14N2O4S2 and it has a molecular weight of 338.4 .
Molecular Structure Analysis
The molecular structure of Deacetoxycephalothin is represented by the formula C14H14N2O4S2 . Unfortunately, the detailed structural analysis is not provided in the searched resources.Physical And Chemical Properties Analysis
Deacetoxycephalothin has a molecular weight of 338.4 and a molecular formula of C14H14N2O4S2 . The specific physical and chemical properties are not provided in the searched resources.科学的研究の応用
- Scientific Field : Analytical Chemistry
- Application Summary : Cephalothin is used in various analytical methods, most commonly HPLC and microbiological assays . It’s used to determine the presence of pharmaceuticals, blood, urine, or water .
- Methods of Application : The analytical methods to determine Cephalothin were performed by HPLC and agar diffusion . Other analytical methods were found, such as UV-Vis, iodometry, fluorimetry, IR/Raman, electrochemical, and others .
- Results or Outcomes : These methods use organic and toxic solvents like methanol and acetonitrile and only about 4% of the methods found use water as a solvent . Research about analytical methods for Cephalothin focusing on green analytical chemistry is of great importance and could optimize its analysis in pharmaceutical industries and help to guarantee the quality of the product .
- Scientific Field : Chemistry
- Application Summary : DESs are used in the extraction of various compounds like organic and inorganic chemicals, pharmaceuticals, pesticides, and proteins . They are also used in biodiesel production, pharmaceutical applications, catalyst and gas capture .
- Methods of Application : The applications of DESs are based on their physicochemical properties like melting temperature, volatility, viscosity, and electric conductivity .
- Results or Outcomes : DESs are green solvents with low toxicity and have been recently considered by researchers for new applications .
- Scientific Field : Analytical Chemistry
- Application Summary : DESs are used as new generation solvents for designing novel analytical methods of chemical analysis covering almost major fields of chromatography .
- Methods of Application : DESs are used as a modifier of silica gel surface via silylation reaction to create new stationary phases, mobile phase in liquid chromatography, and mobile phase additive to improve chromatographic performance .
- Results or Outcomes : The properties of DESs like ionic conductivity, polarity, and viscosity can be adjusted to the desired level by proper selection of molar composition of hydrogen bond donor and hydrogen bond acceptor and water content .
Extraction and Pharmaceutical Applications
Chromatographic Techniques
- Scientific Field : Chemistry
- Application Summary : DESs are used in the extraction of various compounds like organic and inorganic chemicals, pharmaceuticals, pesticides, and proteins . They are also used in biodiesel production, pharmaceutical applications, catalyst and gas capture .
- Methods of Application : The applications of DESs are based on their physicochemical properties like melting temperature, volatility, viscosity, and electric conductivity .
- Results or Outcomes : DESs are green solvents with low toxicity and have been recently considered by researchers for new applications .
- Scientific Field : Analytical Chemistry
- Application Summary : DESs are used as new generation solvents for designing novel analytical methods of chemical analysis covering almost major fields of chromatography .
- Methods of Application : DESs are used as a modifier of silica gel surface via silylation reaction to create new stationary phases, mobile phase in liquid chromatography, and mobile phase additive to improve chromatographic performance .
- Results or Outcomes : The properties of DESs like ionic conductivity, polarity, and viscosity can be adjusted to the desired level by proper selection of molar composition of hydrogen bond donor and hydrogen bond acceptor and water content .
Extraction and Pharmaceutical Applications
Chromatographic Techniques
特性
IUPAC Name |
(6R,7R)-3-methyl-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-7-6-22-13-10(12(18)16(13)11(7)14(19)20)15-9(17)5-8-3-2-4-21-8/h2-4,10,13H,5-6H2,1H3,(H,15,17)(H,19,20)/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCXIEAFHKKZLW-ZWNOBZJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877501 | |
| Record name | CEPHALOTHIN ANALOG (3-CH3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deacetoxycephalothin | |
CAS RN |
34691-02-6 | |
| Record name | Deacetoxycephalothin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034691026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEPHALOTHIN ANALOG (3-CH3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



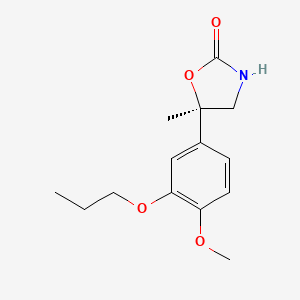
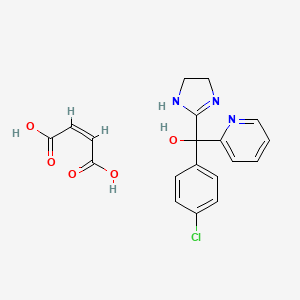
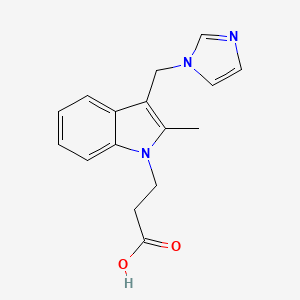
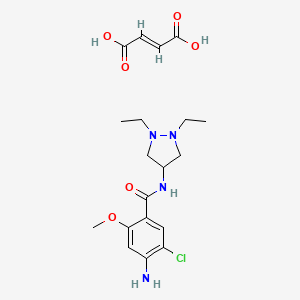
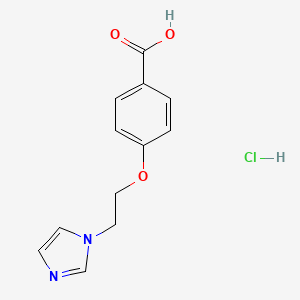

![2-{3'-[Amino(imino)methyl]biphenyl-4-YL}-1H-benzimidazole-5-carboximidamide](/img/structure/B1669852.png)
![2-(5-{4-[amino(Imino)methyl]phenyl}-2-Furyl)-1h-Benzimidazole-5-Carboximidamide](/img/structure/B1669853.png)
![2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-furyl]-1H-benzimidazole](/img/structure/B1669855.png)
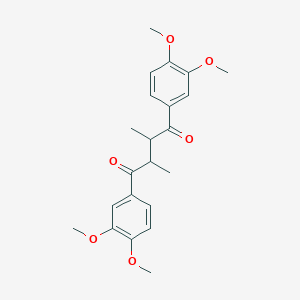
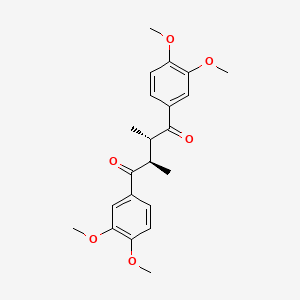
![7H-Dibenzo[c,g]carbazole](/img/structure/B1669859.png)
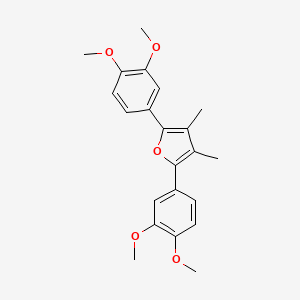
![3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1669864.png)